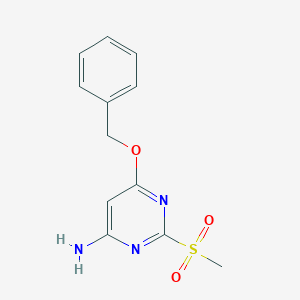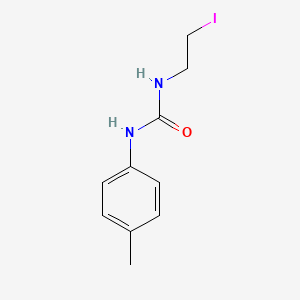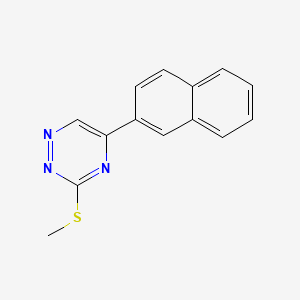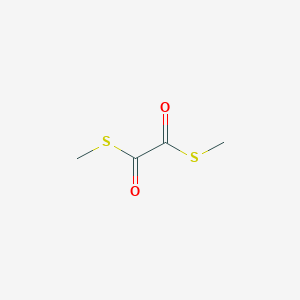![molecular formula C18H16N2 B14009105 4-[3-(4-aminophenyl)phenyl]aniline](/img/structure/B14009105.png)
4-[3-(4-aminophenyl)phenyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a white or light brown powder with a melting point of 242-244°C and a boiling point of 484.2°C at 760 mmHg . This compound is known for its stability under normal temperature and pressure conditions and is used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-[3-(4-aminophenyl)phenyl]aniline is through the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction is typically carried out in an organic solvent such as toluene or ethanol under mild conditions, making it a versatile and widely used method in organic synthesis.
Another method involves the Friedel-Crafts reaction, where aniline derivatives are reacted with aldehydes in the presence of a Brönsted acidic ionic liquid as a catalyst . This method is advantageous as it is metal- and solvent-free, making it more environmentally friendly.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high yields.
化学反应分析
Types of Reactions
4-[3-(4-aminophenyl)phenyl]aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce various amines.
科学研究应用
4-[3-(4-aminophenyl)phenyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-[3-(4-aminophenyl)phenyl]aniline involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
相似化合物的比较
Similar Compounds
4-aminophenylboronic acid pinacol ester: Used in similar coupling reactions.
3-[(4-aminophenyl)sulfonyl]aniline: Another derivative with different functional groups.
5″-(4′-amino-[1,1′-biphenyl]-4-yl)-[1,1′4′,1″3″,1‴4‴,1′′′′-quinquephenyl]-4,4′′′′-diamine: A more complex derivative with extended aromatic systems.
Uniqueness
4-[3-(4-aminophenyl)phenyl]aniline is unique due to its stability, versatility in chemical reactions, and wide range of applications. Its ability to undergo various types of reactions under mild conditions makes it a valuable compound in both research and industrial settings.
属性
分子式 |
C18H16N2 |
|---|---|
分子量 |
260.3 g/mol |
IUPAC 名称 |
4-[3-(4-aminophenyl)phenyl]aniline |
InChI |
InChI=1S/C18H16N2/c19-17-8-4-13(5-9-17)15-2-1-3-16(12-15)14-6-10-18(20)11-7-14/h1-12H,19-20H2 |
InChI 键 |
BOVVHULZWVFIOX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


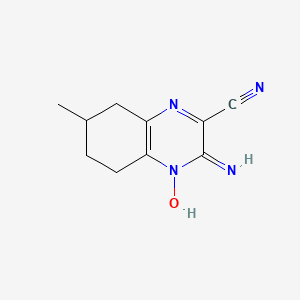
![2-Dimethoxyphosphoryl-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate](/img/structure/B14009025.png)
![2-[[4-[(Z)-[bis(trideuteriomethyl)hydrazinylidene]methyl]benzoyl]amino]-N-(5-chloropyridin-2-yl)-5-methoxybenzamide](/img/structure/B14009026.png)
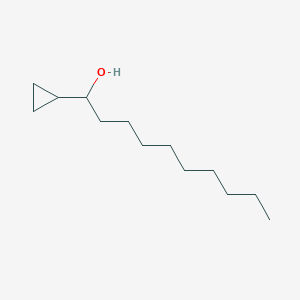
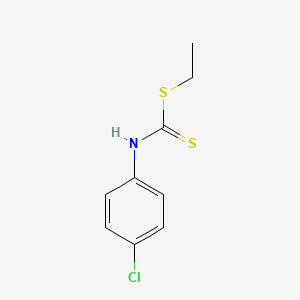
![6-(4-Methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14009045.png)
![Ethyl 4,4,4-trifluoro-3-oxo-2-[(e)-phenyldiazenyl]butanoate](/img/structure/B14009057.png)
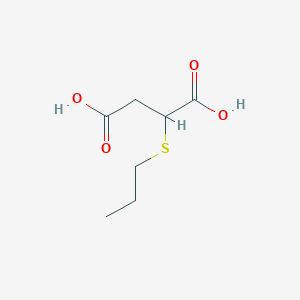
![2,2'-[(2-Chlorophenyl)methylene]bis(4-methylphenol)](/img/structure/B14009061.png)
